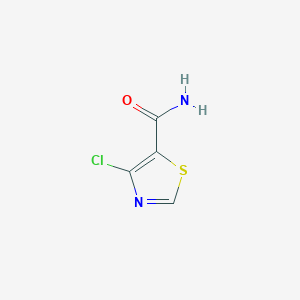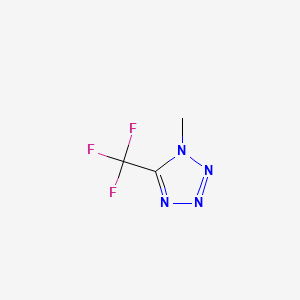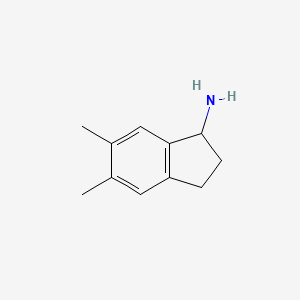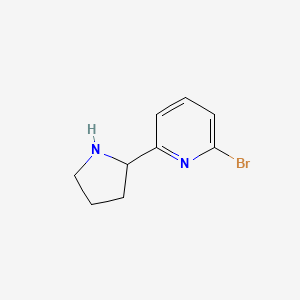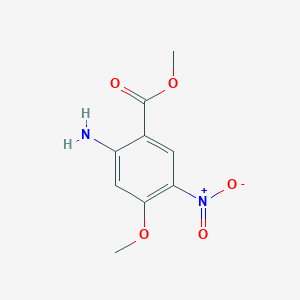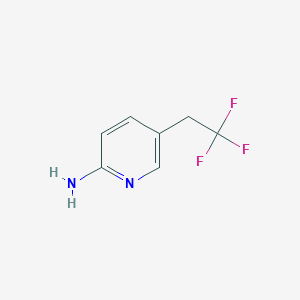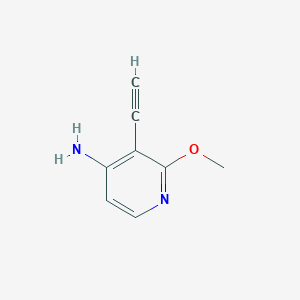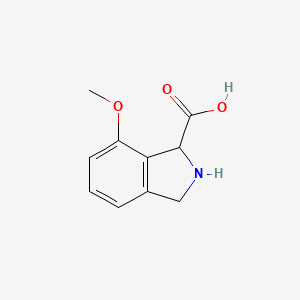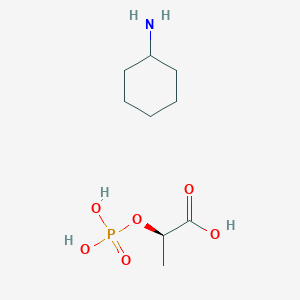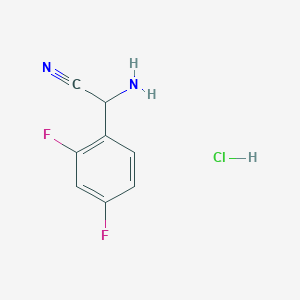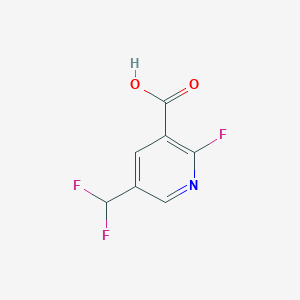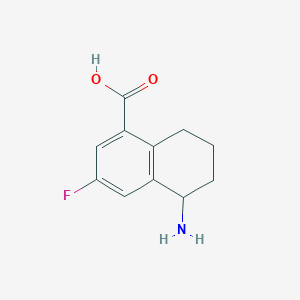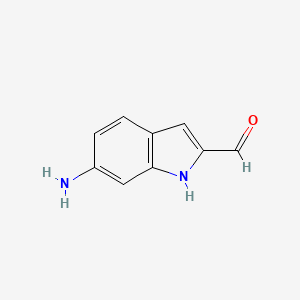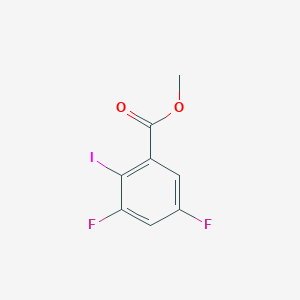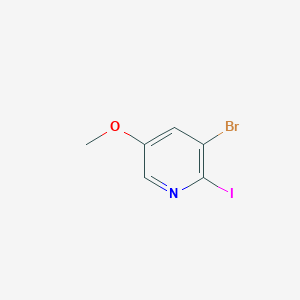
3-Bromo-2-iodo-5-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-iodo-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrINO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique combination of bromine, iodine, and methoxy substituents, which impart distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-5-methoxypyridine typically involves halogenation reactions. One common method includes the bromination and iodination of 5-methoxypyridine. The process may involve the use of bromine and iodine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
3-Bromo-2-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce methoxy-substituted derivatives .
科学研究应用
3-Bromo-2-iodo-5-methoxypyridine has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-2-iodo-5-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .
相似化合物的比较
Similar Compounds
3-Bromo-5-methoxypyridine: Similar structure but lacks the iodine substituent.
2-Bromo-5-iodo-3-methoxypyridine: Similar structure but with different substitution pattern.
3-Iodo-4-methoxypyridine: Similar structure but with different halogen substitution.
Uniqueness
3-Bromo-2-iodo-5-methoxypyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
属性
CAS 编号 |
1256806-35-5 |
|---|---|
分子式 |
C6H5BrINO |
分子量 |
313.92 g/mol |
IUPAC 名称 |
3-bromo-2-iodo-5-methoxypyridine |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
InChI 键 |
DDKUFLFQRYYSBN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(N=C1)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


